Methyl-(4-pyridin-3-yl-benzyl)-amine
CAS No.: 857348-52-8
VCID: VC2705176
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl-(4-pyridin-3-yl-benzyl)-amine is an organic compound belonging to the class of aromatic amines. It is characterized by a methyl group attached to a benzyl moiety, which is linked to a pyridine ring. This compound has garnered significant interest due to its potential applications in medicinal chemistry and material science . Synthesis of Methyl-(4-pyridin-3-yl-benzyl)-amineThe synthesis of Methyl-(4-pyridin-3-yl-benzyl)-amine involves multiple steps, often starting from commercially available materials. The process includes functionalization of pyridine and benzyl groups. Various methods have been documented, highlighting the versatility of organic reactions in generating this compound.
Chemical Reactions and ApplicationsMethyl-(4-pyridin-3-yl-benzyl)-amine can participate in various chemical reactions, often conducted under controlled conditions to minimize side products and maximize yields. Techniques such as chromatography are used for purification post-reaction. Potential Applications
Analytical Techniques for CharacterizationRelevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm purity and structural integrity of Methyl-(4-pyridin-3-yl-benzyl)-amine. Research Findings and Future DirectionsWhile specific quantitative data on binding affinities and inhibition constants for Methyl-(4-pyridin-3-yl-benzyl)-amine are not readily available, experimental assays such as surface plasmon resonance or enzyme kinetics studies would typically be used to derive such information. Further research is needed to fully explore its potential applications and biological interactions . |
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CAS No. | 857348-52-8 | ||||||||
Product Name | Methyl-(4-pyridin-3-yl-benzyl)-amine | ||||||||
Molecular Formula | C13H14N2 | ||||||||
Molecular Weight | 198.26 g/mol | ||||||||
IUPAC Name | N-methyl-1-(4-pyridin-3-ylphenyl)methanamine | ||||||||
Standard InChI | InChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3 | ||||||||
Standard InChIKey | GGTJEKIMXUENGY-UHFFFAOYSA-N | ||||||||
SMILES | CNCC1=CC=C(C=C1)C2=CN=CC=C2 | ||||||||
Canonical SMILES | CNCC1=CC=C(C=C1)C2=CN=CC=C2 | ||||||||
PubChem Compound | 61025443 | ||||||||
Last Modified | Aug 16 2023 |
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